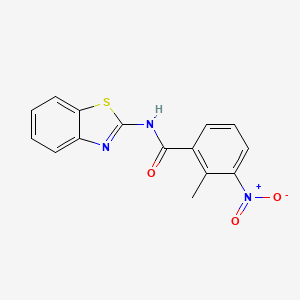

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, a novel corrosion inhibitor, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, was synthesized and its corrosion inhibitor on controlling the rate of mild steel material in hydrochloric acid medium (1 N) at different temperatures was investigated .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide insights into the arrangement of molecules in the crystal structure, intermolecular interactions, and the influence of these factors on the stability of the solid state of the compounds .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, a novel corrosion inhibitor, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, was synthesized and its corrosion inhibitor on controlling the rate of mild steel material in hydrochloric acid medium (1 N) at different temperatures was investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the molecular weight, melting point, and other properties can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Scientific Research Applications

Synthesis of Heterocyclic Compounds : N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide derivatives have been synthesized in several studies. For instance, Szabo et al. (1992) synthesized quinazolino-1,3-benzothiazine derivatives, highlighting the process of creating new heterocyclic compounds (Szabo et al., 1992).

Development of Quality Control Methods : Sych et al. (2018) focused on developing quality control methods for promising anticonvulsants derived from 1,3,4-thiadiazole, highlighting the importance of quality control in drug development (Sych et al., 2018).

Antibacterial Activity : Gupta (2018) studied the antibacterial activity of hydroxy substituted benzothiazole derivatives against Streptococcus pyogenes, demonstrating the potential of these compounds in antibacterial applications (Gupta, 2018).

Synthesis for Biological Activities : Hemming and Loukou (2004) explored the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, a class of compounds with various biological activities (Hemming & Loukou, 2004).

Gold(I)-Mediated Transamidation : A study by Odame et al. (2020) reported a novel gold(I)-mediated intramolecular transamidation of benzoyl thiourea derivatives to form benzamides, showing the utility of gold in organic synthesis (Odame et al., 2020).

Antiproliferative Activity Evaluation : Corbo et al. (2016) evaluated the antiproliferative activity of N-1,3-benzothiazol-2-ylbenzamide derivatives on human cancer cell lines, highlighting their potential as novel apoptosis inducers (Corbo et al., 2016).

FTIR, Raman, and DFT Studies : Ünsalan et al. (2020) conducted FTIR, Raman, and DFT studies on benzothiazole derivatives, providing insights into their molecular structures and vibrational wavenumbers (Ünsalan et al., 2020).

Synthesis of Biologically Active Derivatives : Chaudhary et al. (2011) synthesized benzothiazole derivatives containing benzimidazole and imidazoline moieties, demonstrating their antibacterial and entomological activities (Chaudhary et al., 2011).

Antimicrobial Screening : Obasi et al. (2014) conducted antimicrobial screening of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes, showcasing their effectiveness against various bacterial strains (Obasi et al., 2014).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. For instance, some benzothiazole derivatives have shown potent anti-tubercular activity. The structure-activity relationships of these compounds and their molecular docking studies have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Safety and Hazards

Future Directions

Benzothiazole derivatives continue to be an area of interest in various fields due to their diverse biological activities. Future research may focus on the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry and pharmaceuticals .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-10(5-4-7-12(9)18(20)21)14(19)17-15-16-11-6-2-3-8-13(11)22-15/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHVIDMIKNQGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313233-83-9 |

Source

|

| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)

![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)

![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)

![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)